molecular formula C13H20O2 B13951915 1,3-Propanediol, 2,2-diethyl-1-phenyl- CAS No. 63834-79-7

1,3-Propanediol, 2,2-diethyl-1-phenyl-

Cat. No.: B13951915
CAS No.: 63834-79-7
M. Wt: 208.30 g/mol
InChI Key: PGIQMCOLYCTABQ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-diethyl-1-phenyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of 1,3-propanediol where two ethyl groups and one phenyl group are substituted at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2,2-diethyl-1-phenyl- can be synthesized through the reduction of diethyl phenylmalonate using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

The industrial production of 1,3-Propanediol, 2,2-diethyl-1-phenyl- involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-diethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,3-Propanediol, 2,2-diethyl-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-diethyl-1-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. It can also interact with cellular components, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2-phenyl-: Similar structure but lacks the ethyl groups.

    1,3-Propanediol, 2,2-diethyl-: Similar structure but lacks the phenyl group.

    1,2-Propanediol, 1-phenyl-: Similar structure but with different substitution pattern.

Uniqueness

1,3-Propanediol, 2,2-diethyl-1-phenyl- is unique due to the presence of both ethyl and phenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

63834-79-7

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2,2-diethyl-1-phenylpropane-1,3-diol

InChI

InChI=1S/C13H20O2/c1-3-13(4-2,10-14)12(15)11-8-6-5-7-9-11/h5-9,12,14-15H,3-4,10H2,1-2H3

InChI Key

PGIQMCOLYCTABQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)C(C1=CC=CC=C1)O

Origin of Product

United States

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